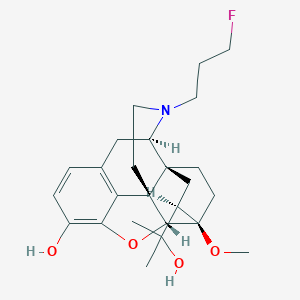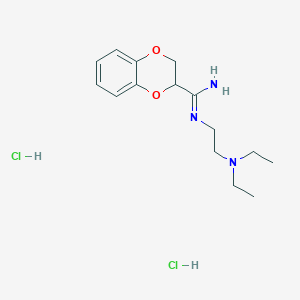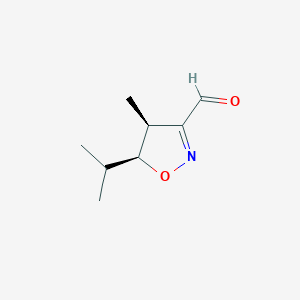
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is not well understood. However, it has been reported to act as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) are not well studied. However, it has been reported to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in scientific research. One direction is the synthesis of new compounds using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) as a building block. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) with higher yields and lower costs is also an important future direction.
Conclusion:
In conclusion, 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthesis methods for its use in scientific research.
Synthesemethoden
The synthesis of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) involves the reaction of 4-isopropyl-5-methylisoxazole with chloral hydrate in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or chromatography. This method has been reported to yield a high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds with potential applications in the pharmaceutical industry. It has also been used in the synthesis of fluorescent dyes for imaging and sensing applications.
Eigenschaften
CAS-Nummer |
131362-99-7 |
|---|---|
Produktname |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(4S,5S)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h4-6,8H,1-3H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
MQBZWEYTIZLYFL-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](ON=C1C=O)C(C)C |
SMILES |
CC1C(ON=C1C=O)C(C)C |
Kanonische SMILES |
CC1C(ON=C1C=O)C(C)C |
Synonyme |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



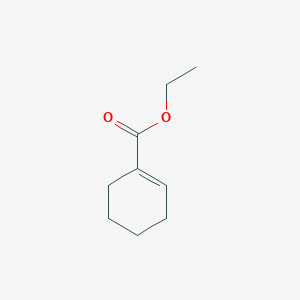

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
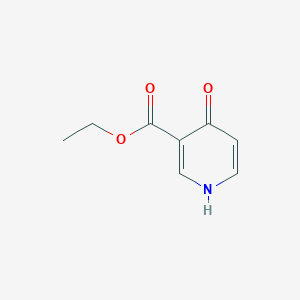
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
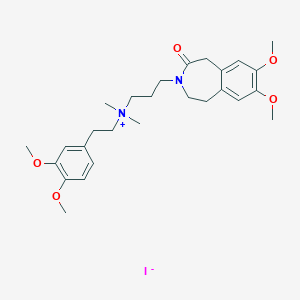
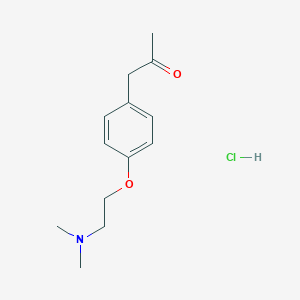
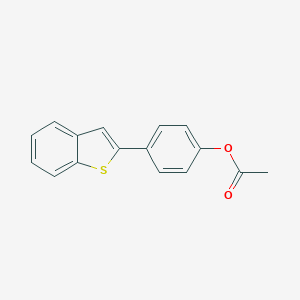
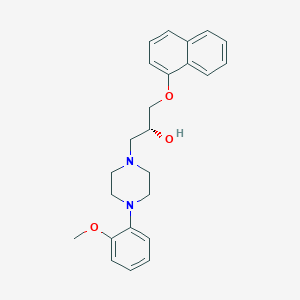
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
